N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chloro and methyl group on the phenyl ring, along with a dimethylsulfamoyl group, suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and phenyl isocyanate.
Reaction: The aniline undergoes a nucleophilic substitution reaction with phenyl isocyanate to form the intermediate.
Sulfonation: The intermediate is then treated with dimethylsulfamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the specific substitution pattern on the phenyl ring, which may confer distinct biological activity and pharmacokinetic properties compared to other sulfonamides.
Properties
Molecular Formula |
C17H20ClN3O3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-13-11-14(18)9-10-16(13)19-17(22)12-21(25(23,24)20(2)3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,19,22) |
InChI Key |
OATQVJNUBKXICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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